molecular formula C14H15FN2O3S2 B12191698 N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12191698
M. Wt: 342.4 g/mol
InChI Key: NMZQHZOPHZNZCX-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with a unique structure that includes a fluorophenyl group and a thiazole ring

Properties

Molecular Formula

C14H15FN2O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C14H15FN2O3S2/c1-2-13(18)16-14-17(10-6-4-3-5-9(10)15)11-7-22(19,20)8-12(11)21-14/h3-6,11-12H,2,7-8H2,1H3

InChI Key

NMZQHZOPHZNZCX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages over existing compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets within cells. This may include binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide stands out due to its unique combination of a fluorophenyl group and a thiazole ring, which may confer distinct chemical and biological properties

Biological Activity

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a synthetic organic compound with potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C19H17FN2O4S2
Molecular Weight 420.5 g/mol
IUPAC Name N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide
InChI Key LDLHRFMOSXOOPC-UHFFFAOYSA-N

The compound features a thiazole ring fused with a thieno ring and a fluorophenyl substituent, which may contribute to its biological reactivity and pharmacological properties.

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in various biological effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antiepileptic Activity : In studies involving chemically-induced epilepsy models (e.g., zebrafish), compounds with similar structural motifs have shown neuroprotective effects and potential anti-seizure properties .
  • Antioxidant Properties : The compound may also exhibit antioxidant activities by scavenging reactive oxygen species (ROS), thereby protecting against oxidative stress in neural tissues .

Study 1: Antiepileptic Effects

A recent study investigated the anti-epileptic effects of structurally related compounds in zebrafish models. The findings demonstrated significant improvements in seizure behaviors and neurochemical profiles following treatment with these compounds. Specifically, there was an upregulation of neurosteroids and neurotransmitters associated with mood regulation and neuroprotection .

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanistic pathways through which thiazole derivatives exert their effects. This study highlighted the role of specific receptors and signaling molecules that interact with the compound, leading to enhanced neuroprotective outcomes against chemically induced seizures.

Synthetic Routes

The synthesis of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-propanamide typically involves:

  • Starting Materials : 2-fluorophenylthiourea and phenoxyacetyl chloride.
  • Reaction Conditions : Conducted under basic conditions in an organic solvent like ethanol or methanol.
  • Purification : The product is purified through recrystallization techniques to achieve high purity levels.

Industrial Production

For industrial applications, continuous flow reactors and automated systems are employed to enhance the efficiency and yield of production processes. Advanced purification techniques such as chromatography are utilized to ensure the high purity of the final product.

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